![molecular formula C23H24N6O B2470275 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1170885-58-1](/img/structure/B2470275.png)
2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest in modern organic chemistry due to its unique structure and potential applications. The compound is characterized by its fused pyrazolo[3,4-d]pyrimidine ring system, which is often associated with bioactivity in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. It generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through cyclization reactions involving pyrazole and pyrimidine precursors. Following this, the phenethylamine moiety is introduced through N-alkylation, and the final benzamide structure is obtained via amidation reactions. Industrial production methods: Scaling up the production involves optimizing the reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Automated continuous-flow synthesis methods might be employed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of reactions it undergoes: 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the amine group can be targeted for oxidation.
Reduction: The nitro or azo groups, if present, can be reduced to amine functionalities.
Substitution: Halogenations, nitrations, and other electrophilic or nucleophilic substitution reactions can modify the aromatic rings. Common reagents and conditions used in these reactions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents. Major products formed from these reactions: Various oxidized or reduced derivatives, halogenated compounds, and substituted aromatic derivatives.
Scientific Research Applications
2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several research areas:
Chemistry
As a building block in the synthesis of more complex organic compounds.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Explored for its pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry
Utilized in the development of materials with specific properties or as intermediates in the manufacture of pharmaceuticals.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to the presence of both the phenethylamino group and the benzamide moiety. This dual functionality enhances its potential as a bioactive molecule, offering unique interactions compared to simpler analogues. List of similar compounds: Other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(2-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide
N-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethyl)benzamide
There you have it, an intricate dance of atoms and molecules. Chemistry never ceases to fascinate!
Properties
IUPAC Name |
2-methyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-7-5-6-10-19(17)23(30)25-13-14-29-22-20(15-28-29)21(26-16-27-22)24-12-11-18-8-3-2-4-9-18/h2-10,15-16H,11-14H2,1H3,(H,25,30)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKRDFUUIJEUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)
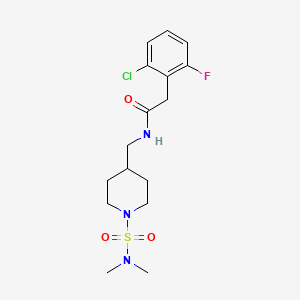

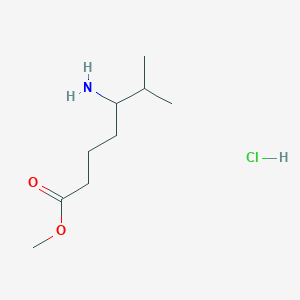
![1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one](/img/structure/B2470198.png)
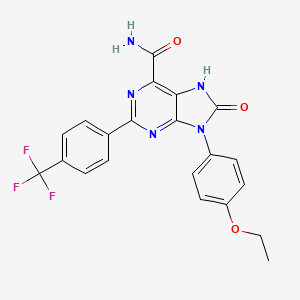
![N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B2470203.png)
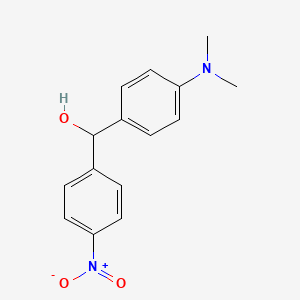
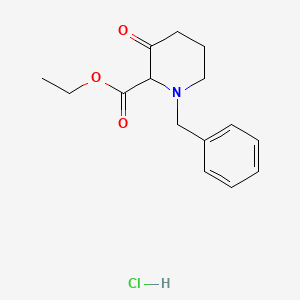
![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)
![(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2470212.png)
![N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
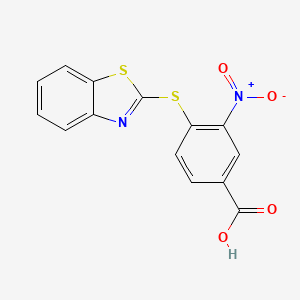
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2470215.png)
